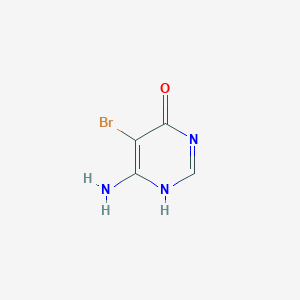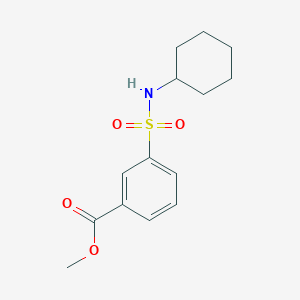![molecular formula C16H19NO3S B7854584 N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonamide is an intriguing organic compound, known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its significance in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide typically involves a multi-step process:
Formation of the intermediate: The process begins with the reaction of 4-(benzyloxy)benzaldehyde with a suitable reagent to form 4-(benzyloxy)phenylacetaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethylamine, yielding 2-[4-(benzyloxy)phenyl]ethylamine.
Sulfonation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizing reaction conditions for maximum yield and purity, including precise control of temperature, pressure, and the use of catalysts. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzaldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride may be used for reduction.
Substitution: Conditions typically involve the use of Lewis acids or bases, depending on the substituent being introduced.
Major Products Formed
The primary products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is valuable in various research domains:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays and studies due to its potential interaction with biological targets.
Medicine: The sulfonamide group is known for its pharmacological properties, and derivatives of this compound may have therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The biological activity of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby disrupting normal enzymatic function. This interaction can interfere with various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(Methoxy)phenyl]ethyl}methanesulfonamide: This compound, with a methoxy group instead of a benzyloxy group, may exhibit different pharmacokinetic properties.
N-{2-[4-(Benzyloxy)phenyl]ethyl}sulfonamide: Lacking the methanesulfonamide group, it may have reduced or different biological activity.
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonic acid: This acid form can be more hydrophilic and might interact differently with biological targets.
Uniqueness
The presence of the benzyloxy group in N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets. Additionally, the sulfonamide group is crucial for its enzyme inhibition properties, making it a valuable compound in medicinal chemistry.
Hope this comprehensive overview satisfies your curiosity about this compound
Properties
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-21(18,19)17-12-11-14-7-9-16(10-8-14)20-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIFKFNPTXILTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl-2-[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]ethylamino]-1H-pyrimidin-4-one](/img/structure/B7854505.png)


![2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B7854548.png)
![2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]-](/img/structure/B7854554.png)







![1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7854598.png)
![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)
